(4-Chlorophenyl)(pyridin-2-yl)methanol
(4-Chlorophenyl)(pyridin-2-yl)methanol
4-Chlorophenyl-2-pyridinylmethanol is a synthetic intermediate. It has been used in the synthesis of pharmaceutical compounds, including bepotastine besilate, a non-sedating antihistamine.
α-(4-Chlorophenyl)-2-pyridinemethanol is used as a reagent in the synthesis of Carbinoxamine), a histamine H1 antagonist. α-(4-Chlorophenyl)-2-pyridinemethanol is also an intermediate in the synthesis of Bepotastine besylate, a non-sedating H1-antagonist that has anti-inflammatory activity.
α-(4-Chlorophenyl)-2-pyridinemethanol is used as a reagent in the synthesis of Carbinoxamine), a histamine H1 antagonist. α-(4-Chlorophenyl)-2-pyridinemethanol is also an intermediate in the synthesis of Bepotastine besylate, a non-sedating H1-antagonist that has anti-inflammatory activity.
Brand Name:
Vulcanchem
CAS No.:
27652-89-7
VCID:
VC21342013
InChI:
InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H
SMILES:
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O
Molecular Formula:
C12H10ClNO
Molecular Weight:
219.66 g/mol
(4-Chlorophenyl)(pyridin-2-yl)methanol
CAS No.: 27652-89-7
Cat. No.: VC21342013
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | 4-Chlorophenyl-2-pyridinylmethanol is a synthetic intermediate. It has been used in the synthesis of pharmaceutical compounds, including bepotastine besilate, a non-sedating antihistamine. α-(4-Chlorophenyl)-2-pyridinemethanol is used as a reagent in the synthesis of Carbinoxamine), a histamine H1 antagonist. α-(4-Chlorophenyl)-2-pyridinemethanol is also an intermediate in the synthesis of Bepotastine besylate, a non-sedating H1-antagonist that has anti-inflammatory activity. |
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CAS No. | 27652-89-7 |
Molecular Formula | C12H10ClNO |
Molecular Weight | 219.66 g/mol |
IUPAC Name | (4-chlorophenyl)-pyridin-2-ylmethanol |
Standard InChI | InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H |
Standard InChI Key | ZFUPOFQRQNJDNS-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O |
Canonical SMILES | C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O |
Appearance | Off-White to Gray Solid |
Melting Point | 78-80˚C |
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